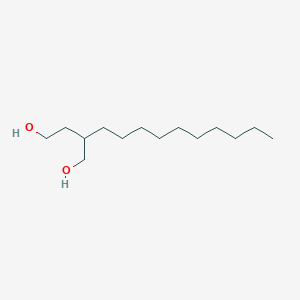
1,4-Butanediol, 2-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediol, 2-decyl- is an organic compound belonging to the family of diols, which are compounds containing two hydroxyl (OH) groups. This compound is a derivative of 1,4-butanediol, with a decyl group attached to the second carbon atom. It is a colorless, viscous liquid that is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,4-butanediol, 2-decyl- can be achieved through several methods. One common synthetic route involves the reaction of 1,4-butanediol with a decyl halide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours.
Industrial production methods for 1,4-butanediol, 2-decyl- often involve the continuous hydrogenation of 2-butyne-1,4-diol using modified nickel catalysts. This process is carried out at temperatures between 80-170°C and pressures of 250-300 bar .
Analyse Des Réactions Chimiques
1,4-Butanediol, 2-decyl- undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, 1,4-butanediol, 2-decyl- can be converted into corresponding aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include tetrahydrofuran, butyrolactone, and various esters .
Applications De Recherche Scientifique
1,4-Butanediol, 2-decyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: This compound is utilized in the study of metabolic pathways and enzyme reactions.
Industry: 1,4-Butanediol, 2-decyl- is used in the production of spandex fibers, urethane elastomers, and copolyester ethers
Mécanisme D'action
The mechanism of action of 1,4-butanediol, 2-decyl- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and transport of other compounds. Additionally, it can undergo enzymatic conversion to form active metabolites that participate in biochemical reactions. For example, it can be converted to gamma-hydroxybutyrate (GHB) through enzymatic oxidation .
Comparaison Avec Des Composés Similaires
1,4-Butanediol, 2-decyl- can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
cis-Butene-1,4-diol: A diol with hydroxyl groups on the first and fourth carbon atoms in a cis configuration.
The uniqueness of 1,4-butanediol, 2-decyl- lies in its decyl group, which imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
120902-88-7 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
2-decylbutane-1,4-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3 |
Clé InChI |
FHXBCFFDAGGOMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
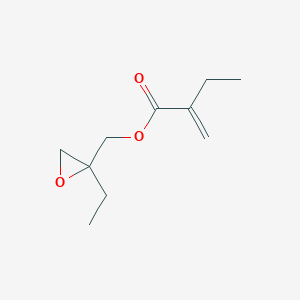
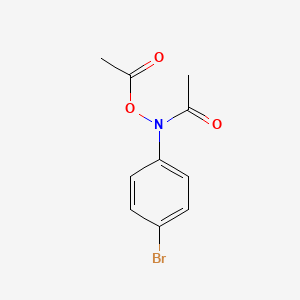



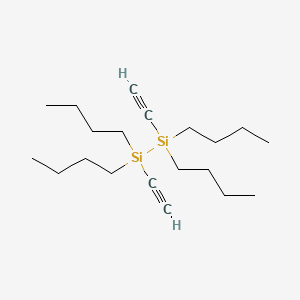
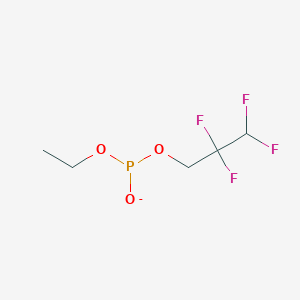
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
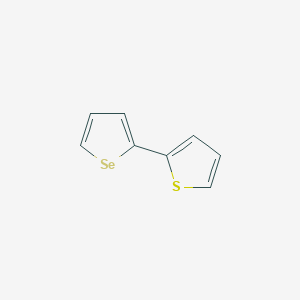
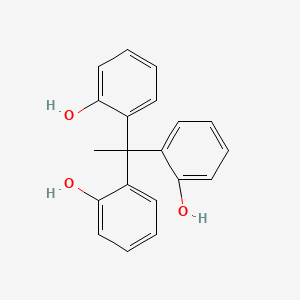
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
